N-(2,5-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
This compound features a 2,5-dimethoxyphenyl group linked via a thioacetamide bridge to a pyridine ring substituted with a 3-methyl-1,2,4-oxadiazole moiety. The thioether linkage may improve lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-11-20-18(26-22-11)12-6-7-19-17(8-12)27-10-16(23)21-14-9-13(24-2)4-5-15(14)25-3/h4-9H,10H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXVJFJMFVNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Thioether Formation: The thioether linkage is formed by reacting a thiol with a halogenated precursor, often under basic conditions to facilitate nucleophilic substitution.
Amide Bond Formation: The final step involves coupling the intermediate with 2,5-dimethoxyaniline to form the amide bond, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage would yield sulfoxides or sulfones, while nitration of the aromatic rings would introduce nitro groups.
Scientific Research Applications
Medicinal Chemistry: The compound’s structural features suggest it could act as a pharmacophore in drug design, potentially targeting specific enzymes or receptors.
Biological Studies: It may be used in studies investigating its effects on cellular processes, such as apoptosis or signal transduction pathways.
Chemical Biology: The compound could serve as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: Its unique chemical properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It might interact with cellular receptors, altering their activity and downstream signaling pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Triazole vs. Oxadiazole Derivatives
- N-(2,5-Dimethoxyphenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamide (): Replaces the oxadiazole with a triazole ring. Triazoles exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to oxadiazoles, which are more resistant to enzymatic degradation .
- N-(2,5-Dichlorophenyl)-2-((4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide (): Features a dichlorophenyl group and triazole core.
Thiazole and Imidazole Derivatives
- Compounds in and incorporate thiazole or imidazole rings. However, imidazole-containing analogs (e.g., III.11 in ) may face protonation-dependent solubility challenges under physiological conditions .
Substituent Effects
- Aromatic Substitutions: 2,5-Dimethoxyphenyl (target compound): Electron-donating methoxy groups increase electron density, favoring interactions with electron-deficient receptors. Fluorophenyl (): Fluorine’s electronegativity improves metabolic stability and bioavailability, as seen in III.17 () and III.11 () .
Heterocyclic Substituents :
Data Tables
Table 2: Physicochemical Properties (Inferred)
*Predicted values based on structural features.
Research Implications
The target compound’s oxadiazole-pyridine scaffold offers a balance of metabolic stability and electronic properties, making it a candidate for further pharmacological evaluation. Structural analogs with triazole or thiazole cores (Evidences 3–5) provide insights into tuning solubility and target affinity. Future studies should prioritize comparative assays (e.g., kinase inhibition, solubility testing) to validate these hypotheses.
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : Approximately 345.41 g/mol
This compound features a dimethoxyphenyl group, an acetamide moiety, and a thioether linkage to a pyridine derivative substituted with an oxadiazole ring.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds containing the 1,3,4-oxadiazole moiety. Research indicates that derivatives of oxadiazoles can inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation and survival . The specific compound under review may exhibit similar properties due to its structural components.
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting enzymes involved in cell cycle regulation and apoptosis.
- Signal Transduction Modulation : Affecting pathways that control cellular growth and differentiation.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
Case Studies
- In vitro Studies : A study conducted on various cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 30 µM across different cell lines .
- Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, indicating a strong potential for therapeutic applications in oncology .
Comparative Biological Activity Table
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| N-(2,5-dimethoxyphenyl)-... | 10 - 30 | Enzyme inhibition |
| Similar Oxadiazole Derivative | 15 - 25 | HDAC inhibition |
| Standard Chemotherapy Agent | 5 - 15 | DNA intercalation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
